molecular formula C20H16Cl2N2O2S2 B12154123 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(2,6-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12154123
M. Wt: 451.4 g/mol
InChI Key: SWEYMISGPWCXIP-UHFFFAOYSA-N
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Description

2-[(2,6-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thieno[2,3-d]pyrimidin-4(3H)-one core, substituted with a 2,6-dichlorobenzylsulfanyl group and a furan-2-ylmethyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidin-4(3H)-one core, followed by the introduction of the 2,6-dichlorobenzylsulfanyl and furan-2-ylmethyl groups through nucleophilic substitution reactions. Common reagents used in these steps include chlorinating agents, sulfur sources, and various catalysts to facilitate the reactions under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and catalysts under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2-[(2,6-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16Cl2N2O2S2

Molecular Weight

451.4 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H16Cl2N2O2S2/c1-11-12(2)28-18-17(11)19(25)24(9-13-5-4-8-26-13)20(23-18)27-10-14-15(21)6-3-7-16(14)22/h3-8H,9-10H2,1-2H3

InChI Key

SWEYMISGPWCXIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)Cl)CC4=CC=CO4)C

Origin of Product

United States

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